1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromine atom and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate
- 4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole
Uniqueness
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H16BrN5
- Molecular Weight : 298.18 g/mol
- CAS Number : 956441-24-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
Escherichia coli | 0.25 μg/mL | 0.30 μg/mL |
Candida albicans | 0.15 μg/mL | 0.20 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The pyrazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines.
Cancer Type | Cell Line | IC50 Value (μM) |
---|---|---|
Lung Cancer | A549 | 5.0 |
Breast Cancer | MDA-MB-231 | 3.5 |
Colorectal Cancer | HCT116 | 4.2 |
Prostate Cancer | LNCaP | 6.0 |
The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation in these cancer types .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Compound | COX Inhibition IC50 (μM) | Selectivity Index |
---|---|---|
1-((4-Bromo...)-1H-pyrazol-4-amine | 0.01 | >200 |
Standard (Diclofenac Sodium) | 0.05 | - |
The selectivity index indicates that this compound is a potent inhibitor of COX enzymes, making it a potential candidate for developing anti-inflammatory drugs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including the target compound, for their antibacterial and antifungal activities against clinical isolates. The results confirmed significant inhibition against common pathogens .
- Cancer Cell Proliferation : Research published in MDPI journals explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines, demonstrating that the compound effectively reduced cell viability through apoptosis induction .
- Inflammatory Response Modulation : A study focused on the anti-inflammatory properties of pyrazole compounds revealed that they could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Properties
Molecular Formula |
C9H12BrN5 |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H12BrN5/c1-6-9(10)8(14(2)13-6)5-15-4-7(11)3-12-15/h3-4H,5,11H2,1-2H3 |
InChI Key |
ROLDKKKHQULSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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